(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 24959-68-0
VCID: VC21191055
InChI: InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)
SMILES: CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

CAS No.: 24959-68-0

Cat. No.: VC21191055

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid - 24959-68-0

Specification

CAS No. 24959-68-0
Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Standard InChI InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)
Standard InChI Key YRQTWFBFEXBEQX-UHFFFAOYSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator